![molecular formula C17H19N3O3 B2423636 N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1436243-03-6](/img/structure/B2423636.png)

N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

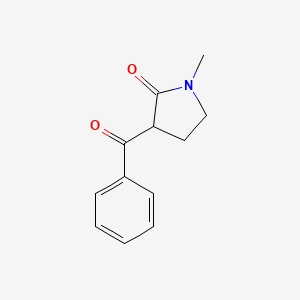

“N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a chemical compound with the molecular formula C17H19N3O3 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C17H19N3O3 . The molecular weight of this compound is 313.357.Scientific Research Applications

Synthesis and Medicinal Applications

Nonlinear Optical (NLO) Properties and Anticancer Activity

A study explored the synthesis of compounds through a three-component reaction, resulting in molecules with significant nonlinear optical (NLO) properties and potential anticancer activity due to their interaction with the colchicine binding site of tubulin. This suggests a method for designing compounds with specific biological activities (Jayarajan et al., 2019).

Colorimetric Sensing of Fluoride Anions

Another research focused on synthesizing benzamide derivatives for colorimetric sensing of fluoride ions. This work highlights the potential of structurally similar compounds in developing sensors for environmental and biological applications (Younes et al., 2020).

HIV-1 Inhibition

Research into pyrrolidine-carboxamide derivatives uncovered potential anti-HIV-1 properties, emphasizing the therapeutic applications of such molecules in viral infection treatments (Tamazyan et al., 2007).

Synthetic Methodologies and Chemical Properties

Iron Carbonyl-promoted Cyclocoupling

A synthetic methodology involving iron carbonyl-promoted cyclocoupling reactions of α,α'-dibromo ketones and carboxamides offers a novel route to muscarine alkaloids, demonstrating the versatility of similar compounds in complex organic syntheses (Hayakawa et al., 1977).

Parallel Synthesis for Library Creation

The parallel synthesis of pyrimidine-5-carboxamides illustrates the capacity for rapid generation of compound libraries, which is essential for drug discovery and development processes (Črček et al., 2012).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

It’s known that cyanoacetamide-n-derivatives, which share structural similarities with this compound, are extensively used as reactants in the formation of a variety of heterocyclic compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may interact with a variety of biochemical pathways.

Properties

IUPAC Name |

N-[cyano(oxolan-3-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c18-9-15(12-6-7-23-11-12)19-17(22)13-8-16(21)20(10-13)14-4-2-1-3-5-14/h1-5,12-13,15H,6-8,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRALXBILNGHOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C#N)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide](/img/structure/B2423553.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]-2-[3-(3-morpholin-4-ylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2423554.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2423555.png)

![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2423559.png)

![6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine;hydrobromide](/img/structure/B2423561.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2423565.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423567.png)

![4-(5-Chlorothiophen-2-yl)-3-(2,4-dimethylphenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2423570.png)

![[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2423574.png)

![1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2423575.png)